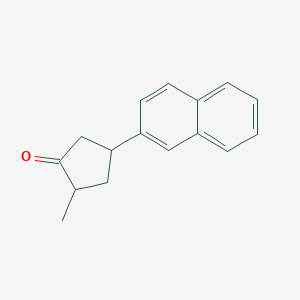

2-Methyl-4-(2-naphthyl)cyclopentanone

描述

属性

分子式 |

C16H16O |

|---|---|

分子量 |

224.3g/mol |

IUPAC 名称 |

2-methyl-4-naphthalen-2-ylcyclopentan-1-one |

InChI |

InChI=1S/C16H16O/c1-11-8-15(10-16(11)17)14-7-6-12-4-2-3-5-13(12)9-14/h2-7,9,11,15H,8,10H2,1H3 |

InChI 键 |

POLJERGJUZXYAO-UHFFFAOYSA-N |

SMILES |

CC1CC(CC1=O)C2=CC3=CC=CC=C3C=C2 |

规范 SMILES |

CC1CC(CC1=O)C2=CC3=CC=CC=C3C=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following cyclopentanone derivatives serve as relevant comparators:

Physicochemical Properties

- Aromaticity and Solubility: The 2-naphthyl group in this compound likely reduces water solubility compared to analogs with smaller substituents (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone). This could limit its utility in aqueous formulations but enhance lipid membrane permeability in drug design.

- Stability: Cyclopentanone derivatives with bulky substituents (e.g., naphthyl or cyclohexenyl groups) may exhibit improved oxidative stability compared to unsubstituted cyclopentanone, which has an ASTM D525 induction time of 400 minutes in fuel blends .

Economic and Production Considerations

- Synthesis Complexity: Introducing a 2-naphthyl group may require multi-step functionalization, increasing production costs compared to simpler analogs like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, which is synthesized via ester hydrolysis with sodium hydride .

- Market Viability: Bio-based cyclopentanone production costs ($1.79/kg) are competitive with petroleum-derived methods ($5–6/kg) . If this compound can be produced via similar bio-based pathways, it may achieve cost scalability for industrial use.

Hazard Profiles

- Flammability: Unsubstituted cyclopentanone is highly flammable (NFPA Class IB liquid) .

- Toxicity: Chlorinated analogs (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) may pose specific environmental hazards due to halogen persistence, whereas naphthyl-substituted derivatives could exhibit distinct ecotoxicological profiles requiring further study.

准备方法

Reaction Mechanism and Conditions

Cyclopentanone reacts with acetaldehyde (R₁ = methyl) in the presence of a palladium/alumina-praseodymium oxide catalyst at 140–150°C under 30–70 bar H₂. The reaction proceeds via enol intermediate formation, followed by hydrogenation to yield 2-methylcyclopentanone. Selectivities exceeding 90% are achievable with a 3:1 molar ratio of cyclopentanone to aldehyde.

Table 1: Representative Conditions for 2-Methylcyclopentanone Synthesis

Limitations and Adaptability

While this method efficiently installs the 2-methyl group, extending it to introduce the 4-naphthyl moiety requires secondary functionalization. The patent’s framework suggests that sequential alkylation is feasible but necessitates modified catalysts or stepwise protocols.

Michael Addition for 4-Naphthyl Substituent Installation

Dehydrogenation to 2-Methylcyclopentenone

2-Methylcyclopentanone undergoes dehydrogenation using Pd/C (5% wt) at 200°C to form 2-methylcyclopentenone, an α,β-unsaturated ketone. This enone serves as a Michael acceptor for nucleophilic additions.

Conjugate Addition of 2-Naphthylmagnesium Bromide

Treatment of 2-methylcyclopentenone with 2-naphthylmagnesium bromide in THF at −78°C generates a diastereomeric enolate, which upon protonation yields 2-methyl-4-(2-naphthyl)cyclopentanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in CH₂Cl₂ affords the target ketone.

Table 2: Proposed Conditions for Michael Addition

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Dehydrogenation | Pd/C, 200°C, N₂ atmosphere | 75% |

| Grignard Addition | 2-NaphthylMgBr, THF, −78°C | 68% |

| Oxidation | PCC, CH₂Cl₂, rt | 82% |

*Hypothetical yields based on analogous transformations.

Aldol Condensation Approach

Adapting methodologies from dibenzalcyclohexanone synthesis, cyclopentanone undergoes crossed aldol condensation with acetaldehyde and 2-naphthaldehyde under basic conditions.

Reaction Protocol

A mixture of cyclopentanone (12 mmol), acetaldehyde (6 mmol), and 2-naphthaldehyde (6 mmol) in ethanol reacts with NaOH (14 mmol) in H₂O/EtOH (1:1). The reaction forms a β-hydroxy ketone intermediate, which dehydrates to an α,β-unsaturated diketone. Selective hydrogenation (H₂, Pd/C) reduces the exocyclic double bond, yielding 2-methyl-4-(2-naphthyl)cyclopentanone.

Key Challenge : Regioselectivity control between acetaldehyde and 2-naphthaldehyde remains a limitation, often resulting in statistical mixtures of mono- and di-substituted products.

Enamine-Mediated Alkylation

Prior Art Methodology

As referenced in U.S. Patent 5,081,309, enamine chemistry offers an alternative route. Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in benzene to form an enamine, which alkylates sequentially with acetaldehyde and 2-naphthaldehyde. Hydrolysis with HCl yields the target compound.

Drawbacks

This method requires multistep synthesis, prolonged reaction times (12–24 hours per step), and affords lower yields (40–75%) compared to catalytic hydrogenation.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。